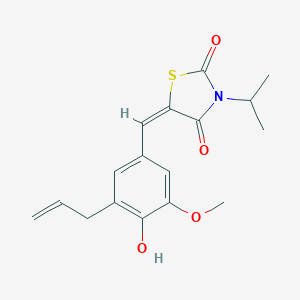![molecular formula C24H19ClN2OS2 B286314 5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B286314.png)
5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound also has anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone in lab experiments is its potential anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone. One direction is to investigate the potential use of this compound as an anti-cancer agent in humans. Another direction is to study the mechanism of action of this compound in more detail to better understand its anti-cancer and anti-inflammatory properties. Additionally, future studies could focus on improving the solubility of this compound to make it easier to work with in lab experiments.
Conclusion:
In conclusion, 5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone is a chemical compound that has been studied for its potential applications in various fields. This compound has been synthesized using different methods and has been investigated for its anti-cancer and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in humans.
Synthesemethoden
The synthesis of 5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone has been reported using different methods. One of the methods involves the reaction of 4-(4-chlorobenzylthio)-2-phenylpyridazin-3(2H)-one with benzyl mercaptan in the presence of potassium carbonate in DMF. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.
Eigenschaften
Molekularformel |
C24H19ClN2OS2 |
|---|---|
Molekulargewicht |
451 g/mol |
IUPAC-Name |
5-benzylsulfanyl-4-[(4-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H19ClN2OS2/c25-20-13-11-19(12-14-20)17-30-23-22(29-16-18-7-3-1-4-8-18)15-26-27(24(23)28)21-9-5-2-6-10-21/h1-15H,16-17H2 |
InChI-Schlüssel |
MDRVJIIAERSIEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B286233.png)

![{2-Chloro-6-ethoxy-4-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B286236.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286239.png)
![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B286240.png)
![3-Isopropyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B286243.png)
![(5E)-1-(3-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286244.png)
![2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B286245.png)
![2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B286246.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286248.png)
![2-[4-(4-isopropylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B286252.png)

![2-[(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B286254.png)